Ácido 4-hidroxi-1-metil-2-oxo-1,2-dihidroquinolina-3-carboxílico

Descripción general

Descripción

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid is a useful research compound. Its molecular formula is C11H9NO4 and its molecular weight is 219.19 g/mol. The purity is usually 95%.

BenchChem offers high-quality 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Actividad Antibacteriana

Los derivados de este compuesto, especialmente aquellos que contienen un átomo de flúor, son conocidos por ser antibióticos altamente efectivos. Se cree que la presencia de un átomo de azufre en la posición 2 de la porción de quinolina mejora la actividad antibacteriana .

Propiedades Analgésicas

Se ha demostrado que algunos derivados poseen propiedades analgésicas significativas, con actividades específicas que superan las de los analgésicos no narcóticos como Diclofenac y Ketorolac, y comparables a Tramadol .

Síntesis de Diversos Derivados

El compuesto sirve como precursor para sintetizar una amplia gama de derivados mediante la reacción con varios derivados de benzaldehído sustituidos, derivados de amina e isocianuros. Esto demuestra su versatilidad en la creación de diversas moléculas para una posterior evaluación farmacológica .

Investigación y Desarrollo de Medicamentos

Debido a sus interesantes actividades farmacéuticas y biológicas, las 4-hidroxi-2-quinolonas, que incluyen este compuesto, son valiosas en la investigación y desarrollo de medicamentos. Ha habido un interés significativo en sintetizar compuestos análogos y derivados heteroanellatados .

Actividad Antiinflamatoria

Se ha llevado a cabo la síntesis y el estudio de la estructura y las propiedades ácidas de este compuesto. Se ha encontrado que posee actividad antiinflamatoria, lo que se suma a sus posibles aplicaciones terapéuticas .

Actividad Biológica

4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid (CAS No. 57931-81-4) is a compound of interest due to its diverse biological activities, particularly in antiviral and anticancer research. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications based on recent studies.

- Molecular Formula : C₁₁H₉NO₄

- Molecular Weight : 219.19 g/mol

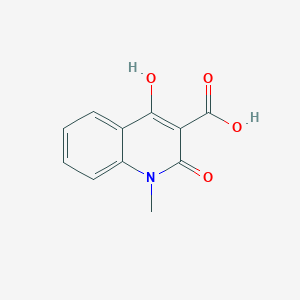

- Structure : The compound features a quinoline core with hydroxyl and carboxylic acid functional groups, contributing to its biological properties.

Antiviral Activity

Recent studies have highlighted the antiviral potential of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives against Hepatitis B Virus (HBV). In vitro studies demonstrated that these compounds exhibit significant inhibition of HBV replication at concentrations around 10 µM. For instance, a study showed that derivatives of this compound could inhibit HBV replication effectively while maintaining low cytotoxicity in human hepatoma cell lines (HepG2) .

Table 1: Inhibition of HBV Replication by Quinoline Derivatives

| Compound | Concentration (µM) | % Inhibition | Cytotoxicity (CC50) |

|---|---|---|---|

| Compound A | 10 | 85% | >100 µM |

| Compound B | 10 | 78% | >100 µM |

| Compound C | 10 | 90% | >100 µM |

Anticancer Activity

The anticancer properties of this compound have also been investigated. Studies utilizing the MCF-7 breast cancer cell line reported that certain derivatives exhibited significant cytotoxic effects compared to standard chemotherapeutic agents like Doxorubicin. The mechanism appears to involve the induction of apoptosis and cell cycle arrest in cancer cells .

Table 2: Anticancer Activity Against MCF-7 Cell Line

| Compound | IC50 (µM) | Comparison with Doxorubicin (IC50) |

|---|---|---|

| Compound D | 25 | Doxorubicin: 15 |

| Compound E | 30 | Doxorubicin: 15 |

| Compound F | 20 | Doxorubicin: 15 |

The biological activity of 4-hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline derivatives can be attributed to several mechanisms:

- Inhibition of Viral Entry : Molecular docking studies suggest these compounds may interfere with viral entry mechanisms, making them promising candidates for antiviral drug development.

- Apoptotic Pathways : In cancer cells, these compounds may activate apoptotic pathways, leading to programmed cell death.

- Antibacterial Properties : Some derivatives have shown moderate antibacterial activity against various strains, indicating a broader spectrum of bioactivity .

Case Studies

Several case studies have documented the efficacy of these compounds in clinical and experimental settings:

- Hepatitis B Treatment : A study involving a series of quinoline derivatives reported successful inhibition of HBV in vitro, suggesting potential for further development into therapeutic agents.

- Cancer Cell Lines : Various derivatives were tested against different cancer cell lines, consistently showing improved cytotoxicity profiles compared to existing treatments.

Propiedades

IUPAC Name |

4-hydroxy-1-methyl-2-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO4/c1-12-7-5-3-2-4-6(7)9(13)8(10(12)14)11(15)16/h2-5,13H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RDXOTRDYNZHUNL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC=CC=C2C(=C(C1=O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80715862 | |

| Record name | 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57931-81-4 | |

| Record name | 4-Hydroxy-1-methyl-2-oxo-1,2-dihydroquinoline-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80715862 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.